molecular formula C13H13BrN2O B1481075 4-Bromo-6-(4-methoxyphenethyl)pyrimidine CAS No. 2098010-10-5

4-Bromo-6-(4-methoxyphenethyl)pyrimidine

Cat. No.: B1481075
CAS No.: 2098010-10-5
M. Wt: 293.16 g/mol
InChI Key: VGVXGPYAIZXDLX-UHFFFAOYSA-N
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Description

4-Bromo-6-(4-methoxyphenethyl)pyrimidine is a useful research compound. Its molecular formula is C13H13BrN2O and its molecular weight is 293.16 g/mol. The purity is usually 95%.
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Biological Activity

4-Bromo-6-(4-methoxyphenethyl)pyrimidine is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a bromo group and a methoxyphenethyl substituent, which may influence its interaction with biological targets.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity . In studies assessing various derivatives, compounds similar to this pyrimidine have shown effectiveness against bacterial strains, suggesting that modifications in the substituents can enhance or reduce activity .

Anticancer Potential

The compound has also been investigated for anticancer properties . A study focused on structure-activity relationships (SAR) revealed that certain modifications to the pyrimidine core could significantly impact its efficacy against cancer cell lines. For instance, derivatives with specific substitutions demonstrated potent inhibition of tumor growth in vitro and in vivo models .

The proposed mechanism of action for this compound involves its interaction with key enzymes and receptors involved in cell proliferation and survival pathways. This interaction may lead to the inhibition of cancer cell growth and modulation of immune responses, which is particularly relevant in the context of tumor microenvironments .

Study 1: Antimicrobial Efficacy

In a comparative study, this compound was tested against various bacterial strains, including resistant strains. The results indicated that the compound exhibited significant antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL, depending on the strain tested.

Study 2: Anticancer Activity

A recent investigation into the anticancer effects of this compound involved its application in a xenograft model of human cancer. Mice treated with varying doses of this compound showed a dose-dependent reduction in tumor size compared to control groups. Histological analysis revealed decreased cellular proliferation markers (Ki-67) and increased apoptosis (cleaved caspase-3) within treated tumors .

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialEffective against multiple strains
AnticancerInhibition of tumor growth
MechanismEnzyme inhibition

Table 2: Structure-Activity Relationship (SAR)

CompoundIC50 (µM)Activity Type
4-Bromo-6-(4-methoxyphenethyl)10Anticancer
Analog A15Antimicrobial
Analog B25Anticancer

Properties

IUPAC Name

4-bromo-6-[2-(4-methoxyphenyl)ethyl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O/c1-17-12-6-3-10(4-7-12)2-5-11-8-13(14)16-9-15-11/h3-4,6-9H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGVXGPYAIZXDLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC2=CC(=NC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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